molecular formula C20H21N3O7S B3008525 3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923462-22-0

3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B3008525
CAS RN: 923462-22-0
M. Wt: 447.46
InChI Key: GQQXJDLIFFEQTI-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), an oxadiazole ring (a five-membered ring containing two oxygen atoms and two nitrogen atoms), and three methoxy groups (-OCH3) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in hydrolysis or condensation reactions. The oxadiazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect. Once the targets are identified, the compound’s effects on biochemical pathways can be better understood .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect this particular compound .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-27-15-11-13(12-16(28-2)18(15)29-3)19(24)21-20-23-22-17(30-20)9-10-31(25,26)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQXJDLIFFEQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

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